BenchChemオンラインストアへようこそ!

3-hydroxy-N,N-dimethyl-2-phenylpropanamide

Medicinal chemistry Ligand design Solubility optimization

3-Hydroxy-N,N-dimethyl-2-phenylpropanamide (CAS 96392-51-7) is a phenylpropanamide derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. The compound features a 2-phenylpropanamide core bearing a tertiary N,N-dimethyl amide and a primary alcohol at the 3-position of the propanamide chain.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 96392-51-7
Cat. No. B2514467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-N,N-dimethyl-2-phenylpropanamide
CAS96392-51-7
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCN(C)C(=O)C(CO)C1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-12(2)11(14)10(8-13)9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3
InChIKeyNZEZYCMMBLIPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-N,N-dimethyl-2-phenylpropanamide (CAS 96392-51-7) – Core Structural and Procurement Baseline


3-Hydroxy-N,N-dimethyl-2-phenylpropanamide (CAS 96392-51-7) is a phenylpropanamide derivative with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol [1]. The compound features a 2-phenylpropanamide core bearing a tertiary N,N-dimethyl amide and a primary alcohol at the 3-position of the propanamide chain. It is listed in authoritative chemical databases under PubChem CID 13215117 and ChEMBL ID CHEMBL4571900 [1][2]. The compound is commercially available as a research intermediate from multiple reputable vendors, typically at ≥95% purity as a powder stored at room temperature . Pharmacologically, the phenylpropanamide scaffold has been explored in the patent literature for opioid receptor modulation [3].

3-Hydroxy-N,N-dimethyl-2-phenylpropanamide (CAS 96392-51-7) – Why In-Class Analogs Are Not Interchangeable


Phenylpropanamide derivatives with identical nominal molecular formulas (C11H15NO2) are not functionally interchangeable due to the positional specificity of the hydroxyl group on the propanamide backbone. The 3-hydroxy substituent at the carbon alpha to the amide carbonyl in 3-hydroxy-N,N-dimethyl-2-phenylpropanamide creates a distinct chemical reactivity profile—the proximity of the primary alcohol to the amide enables intramolecular cyclization pathways and esterification reactions that are inaccessible to its positional isomer 3-hydroxy-N,N-dimethyl-3-phenylpropanamide (CAS 20428-66-4), where the hydroxyl is beta to the amide [1]. Additionally, removal of the hydroxyl group entirely, as in the close analog N,2-dimethyl-2-phenylpropanamide (CAS 58265-39-7), substantially alters the physicochemical properties: the lipophilicity increases by 1.4 log units (XLogP3 2.1 vs. 0.7) while the topological polar surface area contracts from 40.5 Ų to 29.1 Ų [1][2]. These property differences can fundamentally affect solubility, passive membrane permeability, and the compound's capacity for hydrogen-bond-mediated molecular recognition in subsequent derivatization reactions or biological assay contexts [1][2].

3-Hydroxy-N,N-dimethyl-2-phenylpropanamide (CAS 96392-51-7) – Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Acceptor Count vs. N,2-Dimethyl-2-phenylpropanamide (Non-Hydroxylated Analog)

The presence of the 3-hydroxy group doubles the hydrogen bond acceptor capacity of the target compound relative to the non-hydroxylated analog N,2-dimethyl-2-phenylpropanamide. This structural difference is expected to enhance aqueous solubility and enable hydrogen-bond-mediated interactions with biological targets or synthetic intermediates. The data are derived from computed molecular properties available in PubChem [1][2].

Medicinal chemistry Ligand design Solubility optimization

Lipophilicity and Polarity Profile vs. N,2-Dimethyl-2-phenylpropanamide

The target compound exhibits a significantly lower computed lipophilicity (XLogP3 0.7) compared to its non-hydroxylated counterpart N,2-dimethyl-2-phenylpropanamide (XLogP3 2.1), representing a 1.4 log unit difference. Concurrently, the topological polar surface area (TPSA) increases from 29.1 Ų to 40.5 Ų [1][2]. These differences predict reduced passive membrane permeability and potentially lower blood-brain barrier penetration for the hydroxylated target compound, a critical consideration in opioid receptor ligand development programs where peripheral restriction is a therapeutic goal [3].

Preclinical ADME Blood-brain barrier permeability Lead optimization

Documented Hazard Profile vs. Uncharacterized Research Intermediates

The target compound has an established, vendor-published hazard classification absent from many competing research intermediates in the phenylpropanamide class. Biosynth reports specific GHS hazard codes H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H315 (causes skin irritation), along with corresponding precautionary codes . This documented safety profile enables informed risk assessment and appropriate handling protocol implementation prior to procurement.

Laboratory safety Risk assessment Procurement quality control

Rotatable Bond Flexibility vs. N,2-Dimethyl-2-phenylpropanamide

The target compound possesses 3 rotatable bonds compared to 2 rotatable bonds in N,2-dimethyl-2-phenylpropanamide, a result of the extended 3-hydroxypropanamide side chain versus the more constrained 2,2-dimethylpropanamide scaffold [1][2]. Increased conformational flexibility can influence binding entropy, target recognition, and the compound's ability to access diverse conformational states during molecular recognition events.

Molecular flexibility Conformational analysis Structure-activity relationships

Commercial Purity Specification Consistency Across Multiple Authorized Vendors

The compound is supplied at a consistent minimum purity specification of 95% across multiple independent authorized vendors, including Sigma-Aldrich (Enamine catalog), AKSci, and CymitQuimica . This inter-vendor consistency reduces batch-to-batch variability risk and supports reproducible experimental outcomes across research groups and time.

Quality assurance Reproducibility Procurement standardization

3-Hydroxy-N,N-dimethyl-2-phenylpropanamide (CAS 96392-51-7) – Evidence-Backed Application Scenarios for Procurement Prioritization


Opioid Receptor Ligand Development Requiring Reduced CNS Penetration

The phenylpropanamide scaffold has been patented as a core structure for peripherally acting opioid receptor agonists where limited blood-brain barrier penetration is desirable to avoid centrally mediated side effects [1]. The target compound's computed XLogP3 of 0.7 and TPSA of 40.5 Ų place it in a property space associated with reduced passive CNS permeability relative to its non-hydroxylated analog N,2-dimethyl-2-phenylpropanamide (XLogP3 2.1; TPSA 29.1 Ų) [2][3]. For medicinal chemistry teams optimizing peripheral selectivity in opioid agonist programs, the hydroxylated scaffold provides a logP anchor that the non-hydroxylated analog cannot offer.

Synthetic Intermediate for 3-Hydroxy-Functionalized Bioactive Molecules

The 3-hydroxy group positioned alpha to the amide carbonyl enables unique synthetic transformations—including lactone formation via intramolecular cyclization and selective O-derivatization without affecting the amide moiety—that positional isomers such as 3-hydroxy-N,N-dimethyl-3-phenylpropanamide cannot access due to the hydroxyl being beta to the amide [1]. This regiochemical distinction makes the 2-phenyl isomer the scaffold of choice for synthetic routes requiring chemoselective manipulation of the primary alcohol in the presence of the tertiary amide.

Hydrogen Bond-Dependent Target Engagement Assays

With two hydrogen bond acceptor sites versus one in the des-hydroxy analog, the target compound offers an additional H-bond interaction point that can be exploited in structure-based drug design and binding assays [1][2]. For research groups screening phenylpropanamide libraries against targets with polar binding pockets, the hydroxylated scaffold may reveal binding modes entirely absent from the non-hydroxylated congener, making it an essential inclusion in SAR-by-catalog screening decks.

Quality-Standardized Building Block for Academic and Industrial Screening Collections

The compound's consistent ≥95% purity specification across Sigma-Aldrich, AKSci, and CymitQuimica, combined with its documented hazard profile (H315, H319, H335), makes it a procurement-ready building block with reduced quality assurance burden [1][2][3]. Compared to less thoroughly characterized positional isomers or close analogs with variable vendor documentation, this compound offers predictable handling, storage, and experimental reproducibility, which is a critical factor for high-throughput screening and multi-site collaborative projects.

Quote Request

Request a Quote for 3-hydroxy-N,N-dimethyl-2-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.